

# comparative analysis of drug delivery systems designed by TuNa-AI

Author: BenchChem Technical Support Team. Date: December 2025



# **TuNa-AI Drug Delivery Systems: A Comparative Analysis**

For Researchers, Scientists, and Drug Development Professionals

The advent of artificial intelligence in pharmacology has paved the way for innovative platforms that accelerate the design and optimization of drug delivery systems. One such pioneering platform is the Tunable Nanoparticle platform guided by AI (TuNa-AI), developed by researchers at Duke University.[1][2] This guide provides a comparative analysis of drug delivery systems designed by TuNa-AI, focusing on its performance against conventional formulation methods and providing the supporting experimental data.

#### Overview of the TuNa-Al Platform

TuNa-AI integrates automated liquid handling robotics with a bespoke hybrid kernel machine learning model to systematically explore and predict successful nanoparticle formulations.[3][4] This approach allows for the simultaneous optimization of both material selection and their relative ratios, a significant advancement over previous AI models that could only handle one of these aspects at a time.[1][2] The platform was trained on a dataset of 1,275 distinct formulations, enabling it to accurately predict nanoparticle formation.[1][4][5][6] The result is a substantial increase in the success rate of nanoparticle formulation, achieving a 42.9% improvement compared to standard approaches.[1][2][4][7]





## **Experimental Workflow of TuNa-Al**

The logical workflow of the TuNa-AI platform is centered around a feedback loop between high-throughput robotic experimentation and machine learning-guided prediction.





Click to download full resolution via product page

**Caption:** Workflow of the TuNa-Al platform. (Within 100 characters)



# Case Study 1: Enhancing a Difficult-to-Encapsulate Chemotherapy Drug

Objective: To formulate nanoparticles for venetoclax, a BCL-2 inhibitor used in leukemia treatment that is challenging to encapsulate.[1][7][8]

Alternative Compared: Standard formulation of unformulated venetoclax.

TuNa-Al Guided Formulation: The TuNa-Al model predicted that taurocholic acid (TCA) would be an effective excipient for venetoclax. The platform further optimized the molar ratio to 2:1 (TCA:venetoclax) for stable nanoparticle formation.[7]

**Comparative Performance Data** 

| Performance Metric           | Unformulated Venetoclax | TuNa-Al Optimized<br>Nanoparticle (Venetoclax-<br>TCA)         |
|------------------------------|-------------------------|----------------------------------------------------------------|
| Excipient                    | N/A                     | Taurocholic Acid (TCA)                                         |
| Molar Ratio (Excipient:Drug) | N/A                     | 2:1                                                            |
| Solubility                   | Low                     | Improved                                                       |
| In Vitro Efficacy            | Standard                | Enhanced cytotoxicity against<br>Kasumi-1 leukemia cells[7][8] |

### Signaling Pathway: Venetoclax Mechanism of Action

Venetoclax is a BH3 mimetic that inhibits the anti-apoptotic protein BCL-2. This frees proapoptotic proteins like BIM, which in turn activate BAX and BAK to induce mitochondrial outer membrane permeabilization and trigger apoptosis.





Click to download full resolution via product page

**Caption:** Venetoclax mechanism of action. (Within 100 characters)



# Case Study 2: Optimizing an Existing Formulation for Safety

Objective: To reduce the amount of a potentially carcinogenic excipient, Congo red, in a formulation of trametinib, a MEK inhibitor, without compromising its efficacy.[6]

Alternative Compared: Standard equimolar (1:1) formulation of trametinib with Congo red.

TuNa-AI Guided Formulation: TuNa-AI's predictive modeling identified that stable trametinib nanoparticles could be formed with significantly less Congo red. The platform guided the optimization to a 0.25:1 molar ratio (Congo red:trametinib), a 75% reduction in the excipient.[3]

**Comparative Performance Data** 

| Performance Metric           | Standard Formulation (1:1)                               | TuNa-Al Optimized Formulation (0.25:1)                   |
|------------------------------|----------------------------------------------------------|----------------------------------------------------------|
| Excipient                    | Congo Red                                                | Congo Red                                                |
| Molar Ratio (Excipient:Drug) | 1:1                                                      | 0.25:1                                                   |
| Excipient Reduction          | 0%                                                       | 75%[3][7]                                                |
| Drug Loading                 | 77.2%                                                    | 83.4%                                                    |
| In Vitro Efficacy            | Comparable cytotoxicity against HepG2 liver cancer cells | Comparable cytotoxicity against HepG2 liver cancer cells |
| In Vivo Pharmacokinetics     | Standard                                                 | Preserved                                                |

### Signaling Pathway: Trametinib Mechanism of Action

Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, trametinib prevents the phosphorylation and activation of ERK, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[1][2]





Click to download full resolution via product page

Caption: Trametinib mechanism of action. (Within 100 characters)

## **Experimental Protocols**



#### **Automated Nanoparticle Library Synthesis**

A robotic liquid handling platform was utilized to systematically prepare 1,275 unique formulations by combining a library of 17 drugs and 15 excipients at various molar ratios. Stock solutions of drugs (40 mM) and excipients were prepared in appropriate solvents. The automated system dispensed precise volumes of these stock solutions into microplates to achieve the desired final concentrations and ratios for nanoparticle self-assembly.

### **In Vitro Cytotoxicity Assays**

- Venetoclax-TCA Nanoparticles: Kasumi-1 acute myeloblastic leukemia cells were treated
  with either unformulated venetoclax or the TuNa-AI formulated venetoclax-TCA
  nanoparticles. Cell viability was assessed after a predetermined incubation period to
  determine the cytotoxic effects of each formulation.
- Trametinib-Congo Red Nanoparticles: HepG2 human liver cancer cells were treated with unformulated trametinib, the standard 1:1 molar ratio trametinib-Congo red nanoparticles, and the TuNa-AI optimized 0.25:1 ratio nanoparticles. Cell viability was measured to compare the cytotoxicity of the different formulations.

#### **Nanoparticle Characterization**

Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) were used to characterize the size, morphology, and stability of the synthesized nanoparticles. For example, venetoclax-TCA nanoparticles were imaged via TEM, and their size distribution and colloidal stability were measured to confirm successful formulation.

#### Conclusion

The TuNa-AI platform represents a significant leap forward in the rational design of nanoparticle drug delivery systems. By combining high-throughput automated synthesis with a powerful, customized machine learning model, TuNa-AI has demonstrated the ability to:

- Successfully formulate nanoparticles for drugs that are difficult to encapsulate, such as venetoclax.
- Optimize existing formulations to improve safety profiles by significantly reducing excipient quantities without compromising therapeutic efficacy, as shown with trametinib.[3][7]



• Increase the overall efficiency and success rate of nanoparticle discovery.[1][5]

This data-driven approach transforms drug delivery design into a more efficient and precise endeavor, accelerating the development of novel nanomedicines and enhancing the safety and efficacy of existing ones.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Trametinib: A Targeted Therapy in Metastatic Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. TuNa-AI: A Hybrid Kernel Machine To Design Tunable Nanoparticles for Drug Delivery -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioengineer.org [bioengineer.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pathways and mechanisms of venetoclax resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of drug delivery systems designed by TuNa-AI]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682044#comparative-analysis-of-drug-delivery-systems-designed-by-tuna-ai]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com